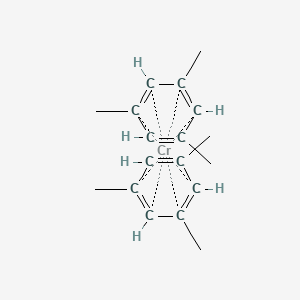

Chromium;1,3,5-trimethylbenzene

Beschreibung

BenchChem offers high-quality Chromium;1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium;1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H24Cr |

|---|---|

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

chromium;1,3,5-trimethylbenzene |

InChI |

InChI=1S/2C9H12.Cr/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-6H,1-3H3; |

InChI-Schlüssel |

VNUURTHNRXVNCD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cr] |

Herkunft des Produkts |

United States |

The Fundamental Reactivity of the Chromium-Mesitylene Bond: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The coordination of a transition metal to an aromatic system fundamentally alters the electronic landscape of the arene. Among these systems, the chromium-mesitylene bond—prominently featured in η6 -arene chromium complexes—serves as a cornerstone in modern organometallic chemistry and advanced drug development. By exploiting the unique electron-withdrawing or electron-donating properties of the chromium center depending on its auxiliary ligands, researchers can achieve transformations that are otherwise kinetically or thermodynamically forbidden.

This whitepaper dissects the causality behind the fundamental reactivity of the chromium-mesitylene bond, focusing on two primary scaffolds: (Mesitylene)chromium tricarbonyl and Bis(mesitylene)chromium .

Electronic Structure and Bonding Causality

The reactivity of the chromium-mesitylene bond is governed by the Dewar-Chatt-Duncanson model . In an η6 -coordination mode, the mesitylene ring acts as a 6 π -electron donor to the empty d-orbitals of the chromium center. Simultaneously, the filled d-orbitals of the metal back-donate electron density into the empty π∗ antibonding orbitals of the arene[1].

The macroscopic reactivity of the complex is dictated by the auxiliary ligands attached to the chromium center:

-

The Electron-Withdrawing Scaffold [MesCr(CO)₃]: Carbonyl (CO) ligands are powerful π -acceptors. They relentlessly pull electron density away from the chromium center, which in turn drains electron density from the coordinated mesitylene ring. This renders the arene highly electrophilic, activating it toward Nucleophilic Aromatic Substitution ( SNAr ) and increasing the acidity of its benzylic protons[2].

-

The Electron-Rich Scaffold [Cr(mes)₂]: In the absence of π -accepting CO ligands, the zerovalent chromium center in bis(mesitylene)chromium is highly electron-rich. The complex achieves a stable 18-electron configuration but readily surrenders an electron to form a 17-electron cation, making it a potent single-electron reducing agent[3][4].

Reactivity Pillar I: Benzylic Activation and SNAr

In drug development, the stereoselective functionalization of aromatic rings is a persistent challenge. The Cr(CO)₃ moiety acts as a temporary, removable activating group and a steric blocking element. Complexation stabilizes both anions and cations at the benzylic position[5].

When mesitylene chromium tricarbonyl is treated with a strong base (e.g., n-butyllithium), the benzylic protons of the methyl groups are readily abstracted. The resulting carbanion is stabilized by the metal center. Subsequent addition of an electrophile occurs strictly exo to the bulky chromium fragment, ensuring high diastereoselectivity[5][6].

Mechanism of benzylic activation and electrophilic functionalization in MesCr(CO)3.

Protocol 1.1: Synthesis of Mesitylene Chromium Tricarbonyl

Self-Validation Metric: The reaction is monitored by IR spectroscopy. The appearance of strong νCO bands around 1960 and 1880 cm⁻¹ confirms complexation.

-

Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine chromium(0) hexacarbonyl ( Cr(CO)6 ) (1.0 eq) with an excess of anhydrous mesitylene (acts as both ligand and solvent)[7].

-

Reflux: Heat the mixture to reflux (approx. 165 °C) for 3 to 24 hours. A specialized condenser (e.g., a Strohmeier apparatus) is recommended to continuously wash sublimed Cr(CO)6 back into the reaction vessel[7].

-

Purification: Cool the deep yellow solution to room temperature. Filter the mixture through a pad of alumina or Celite to remove unreacted chromium species.

-

Isolation: Remove the excess mesitylene under high vacuum. Recrystallize the crude yellow solid from a mixture of dichloromethane and hexanes.

Protocol 1.2: Benzylic Lithiation and Methylation

Self-Validation Metric: 1 H NMR shift of the arene protons. Uncomplexed mesitylene protons appear at ~6.8 ppm, whereas complexed arene protons shift upfield to ~5.2 ppm due to metal shielding[7].

-

Deprotonation: Dissolve MesCr(CO)₃ in anhydrous THF under argon. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise[6].

-

Electrophilic Quench: After stirring for 30 minutes to ensure complete anion formation, add methyl iodide (MeI) dropwise[6].

-

Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH4Cl , extract with diethyl ether, dry over MgSO4 , and concentrate.

Reactivity Pillar II: Redox Chemistry of Sandwich Complexes

Bis(mesitylene)chromium is a homoleptic sandwich complex where the chromium atom is sandwiched between two mesitylene rings. The addition of methyl groups on the arene rings (compared to bis(benzene)chromium) increases the electron density at the metal center, making it an even stronger reducing agent[8].

This complex is frequently utilized in organic synthesis to chemically reduce electron-deficient organic molecules (e.g., cyanocarbons) into their corresponding radical anions for materials science applications[4].

Synthetic workflow for the reductive Friedel-Crafts preparation of Bis(mesitylene)chromium.

Protocol 3.1: Reductive Friedel-Crafts Synthesis of Bis(mesitylene)chromium

Self-Validation Metric: The intermediate Cr(I) cation is orange and paramagnetic. The final Cr(0) product is a dark brown/black crystalline solid that is highly air-sensitive and diamagnetic[3][8].

-

Reaction Assembly: In a heavy-walled pressure tube or a specialized Schlenk flask, combine anhydrous CrCl3 , AlCl3 (catalyst and Lewis acid), aluminum powder (reducing agent), and mesitylene[3].

-

Thermal Activation: Heat the mixture to 140 °C. The aluminum reduces Cr(III) to Cr(I) in the presence of the arene, forming the [Cr(mes)2]+ cation[3].

-

Hydrolysis & Reduction: Cool the mixture and carefully quench with ice water (Caution: Highly exothermic due to AlCl3 ). Filter the aqueous phase containing the Cr(I) cation. Add an aqueous solution of sodium dithionite ( Na2S2O4 ) and potassium hydroxide to reduce the Cr(I) species to the neutral Cr(0) complex[3].

-

Extraction & Sublimation: Extract the neutral complex into an organic solvent (e.g., benzene or ether) under strict air-free conditions. Remove the solvent and purify the crude black solid via vacuum sublimation at 80–100 °C[1].

Quantitative Data: Spectroscopic and Physicochemical Properties

The electronic influence of the chromium center on the mesitylene ring can be quantified through spectroscopic and electrochemical data. The table below summarizes the key self-validating metrics used to characterize these complexes.

| Compound | IR νCO ( cm−1 ) | 1 H NMR Arene Shift (ppm) | Redox Potential ( E1/2 vs SCE) | Geometry |

| Mesitylene (Uncomplexed) | N/A | ~6.8 | N/A | Planar |

| MesCr(CO)₃ | ~1960, 1880 | ~5.2 | N/A | Piano-Stool |

| Bis(mesitylene)chromium(0) | N/A | ~4.9 | -0.92 V | Sandwich |

Note: The dramatic upfield shift in the 1 H NMR spectrum from 6.8 ppm to ~5.2/4.9 ppm is a direct consequence of the shielding cone generated by the metal d-orbitals interacting with the arene π -system[7]. The highly negative redox potential of Bis(mesitylene)chromium highlights its utility as a chemical reductant[4].

References

-

Chromium tricarbonyl-facilitated nucleophilic aromatic substitution by metal carbonyl anions. Synthesis and molecular structure of a new class of bimetallic .pi.-arene complexes, Organometallics - ACS Publications. 9

-

A Comparative Guide to Substituted Arene Chromium Tricarbonyl Complexes for Researchers, Benchchem. 2

-

Benzylic activation in tricarbonyl(arene)chromium complexes, Wikipedia. 5

-

Arene-Molybdenum Tricarbonyl Synthesis, Scribd. 7

-

Methylation of Mesitylene Chromium Tricarbonyl – An Undergraduate Advanced Synthesis Experiment, ResearchGate. 6

-

Sandwich compound, Grokipedia. 8

-

Bis(benzene)chromium. 2. Its Discovery by E. O. Fischer and W. Hafner and Subsequent Work, Organometallics - ACS Publications. 3

-

Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4',6,6'-Tetracyano-2,2'-bitriazine and Its Radical Anion, The Journal of Organic Chemistry - ACS Publications. 4

-

Bis(benzene)chromium, Grokipedia. 1

Sources

- 1. Bis(benzene)chromium â Grokipedia [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Sandwich compound â Grokipedia [grokipedia.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: (Mesitylene)chromium Tricarbonyl and Related Planar-Chiral Complexes in Asymmetric Catalysis

Target Audience: Researchers, Organometallic Scientists, and Drug Development Professionals Content Focus: Mechanistic Insights, Planar-Chiral Ligand Design, and Self-Validating Synthetic Protocols

Executive Summary

In the landscape of modern drug development and asymmetric synthesis, the spatial architecture of chiral catalysts dictates the enantiomeric purity of Active Pharmaceutical Ingredients (APIs). While central and axial chirality dominate commercial ligand design, planar chirality —exemplified by (η⁶-arene)chromium tricarbonyl complexes—offers a profoundly distinct stereochemical environment.

(Mesitylene)chromium tricarbonyl [MesCr(CO)₃] serves as the archetypal, highly stable model for this class of compounds. By coordinating a Cr(CO)₃ moiety to an arene ring, the symmetry of the arene is fundamentally altered, providing a rigid, face-blocked scaffold. This application note details the mechanistic causality behind their stereocontrol, their application in synthesizing proprietary chiral ligands, and provides field-proven, self-validating protocols for their preparation and catalytic desymmetrization.

Mechanistic Grounding: The Dual Role of the Cr(CO)₃ Moiety

The utility of (arene)Cr(CO)₃ complexes in asymmetric catalysis is not merely structural; it is driven by two highly predictable, synergistic effects induced by the chromium center .

-

Steric Shielding (The "Tripod" Effect): The bulky Cr(CO)₃ group coordinates to one face (the endo-face) of the arene. This absolute steric blockade forces all incoming reagents—whether nucleophiles, electrophiles, or cross-coupling partners—to approach exclusively from the opposite (exo) face.

-

Electronic Activation: The Cr(CO)₃ unit is strongly electron-withdrawing. It depletes electron density from the arene π-system, rendering the ring highly susceptible to nucleophilic aromatic substitution (SₙAr) and significantly increasing the acidity of the arene C–H bonds. This enhanced acidity is the thermodynamic driver that allows for mild, transition-metal-catalyzed C–H activation.

Dual mechanistic role of the Cr(CO)3 moiety in directing stereoselective functionalization.

Application Landscape: Catalytic Asymmetric C–H Arylation

Historically, forming optically active (arene)chromium species relied on stoichiometric chiral auxiliaries or the resolution of racemates. However, recent breakthroughs have enabled the catalytic asymmetric desymmetrization of prochiral (arene)Cr(CO)₃ complexes via direct C–H arylation .

By utilizing a prochiral substrate like (fluorobenzene)Cr(CO)₃ and a palladium catalyst paired with a hemilabile chiral ligand (e.g., H₈-BINAP(O)), researchers can break the symmetry of the arene. The resulting enantiopure planar-chiral complexes can subsequently undergo SₙAr to replace the fluorine atom with a phosphine group, yielding highly modular planar-chiral phosphine ligands for downstream API synthesis.

Workflow for synthesizing planar-chiral phosphine ligands via asymmetric C-H arylation.

Quantitative Performance Data

The efficacy of this catalytic desymmetrization is highly dependent on the steric bulk of the aryl iodide and the hemilability of the chiral ligand. The table below summarizes expected yields and enantiomeric excesses (ee) when utilizing the Larrosa protocol .

| Arene Substrate | Arylating Agent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

| (Fluorobenzene)Cr(CO)₃ | Iodobenzene | H₈-BINAP(O) | 85 | 96 |

| (Fluorobenzene)Cr(CO)₃ | 4-Iodoanisole | H₈-BINAP(O) | 82 | 95 |

| (Fluorobenzene)Cr(CO)₃ | 4-Iodobenzotrifluoride | H₈-BINAP(O) | 78 | 97 |

| (1,4-Difluorobenzene)Cr(CO)₃ | Iodobenzene | H₈-BINAP(O) | 88 | 98 |

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid troubleshooting and scale-up.

Protocol A: Synthesis of the Archetypal Scaffold—(Mesitylene)chromium Tricarbonyl

Mesitylene is selected because its three electron-donating methyl groups strongly stabilize the Cr(0) center, making this an ideal, highly crystalline training substrate before moving to sensitive halogenated arenes.

Materials & Setup:

-

Chromium hexacarbonyl [Cr(CO)₆] (1.0 equiv)

-

Mesitylene (Excess, acts as reactant and co-solvent)

-

Di-n-butyl ether and Tetrahydrofuran (THF) (10:1 ratio)

-

Schlenk line apparatus with a reflux condenser.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: In a flame-dried Schlenk flask under N₂, combine Cr(CO)₆ (2.0 g, 9.1 mmol) and mesitylene (10 mL).

-

Solvent Strategy (Causality): Add 20 mL of di-n-butyl ether and 2 mL of THF. Expert Insight: Di-n-butyl ether allows the reaction to reach the high temperatures (~140°C) required to thermally extrude CO ligands. THF acts as a "sublimation inhibitor"—it condenses on the glassware walls, washing unreacted, sublimed Cr(CO)₆ back into the reaction mixture, preventing yield loss.

-

Reflux: Heat the mixture to a vigorous reflux (140°C) for 24 hours. The solution will transition from colorless to a deep, bright yellow.

-

Purification: Cool the mixture to room temperature. Filter the solution through a tightly packed pad of Celite to remove decomposed chromium species (green/black solids).

-

Isolation: Remove the solvents under reduced pressure. Recrystallize the crude residue from warm hexanes to yield bright yellow, needle-like crystals.

Self-Validation Checkpoints:

-

Visual: The product must be a vibrant yellow crystalline solid. Any green tint indicates Cr(III) oxidation.

-

IR Spectroscopy (KBr pellet): Look for two sharp, intense ν(CO) stretching bands at ~1957 cm⁻¹ and 1877 cm⁻¹ . This confirms the C₃v local symmetry of the Cr(CO)₃ unit.

-

¹H NMR (CDCl₃): The aromatic protons of mesitylene will shift significantly upfield from ~6.8 ppm (free arene) to ~5.2 ppm due to the electron-withdrawing nature of the metal center. Methyl protons appear as a singlet at 2.1 ppm .

Protocol B: Catalytic Asymmetric C–H Arylation of (Arene)Cr(CO)₃

This protocol details the desymmetrization of prochiral complexes to access planar-chiral architectures.

Materials & Setup:

-

(Fluorobenzene)Cr(CO)₃ (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (1.5 equiv)

-

Chiral Ligand: H₈-BINAP(O) (10 mol%)

-

Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / 1,2-Dichloroethane (DCE) (1:1)

Step-by-Step Methodology:

-

Glovebox Assembly: Inside an N₂-filled glovebox, charge a pressure vial with (fluorobenzene)Cr(CO)₃ (0.2 mmol), Pd(OAc)₂ (0.01 mmol), H₈-BINAP(O) (0.02 mmol), and Ag₂CO₃ (0.3 mmol).

-

Reagent Causality: Ag₂CO₃ is critical as a halide scavenger; it abstracts iodide from the Pd(II) intermediate, opening a vacant coordination site necessary for C–H activation. The hemilabile H₈-BINAP(O) ligand provides dynamic coordination, stabilizing the metal while enforcing strict facial selectivity.

-

Solvent Addition: Add the aryl iodide (0.3 mmol) followed by 1.0 mL of the HFIP/DCE mixture. Expert Insight: HFIP is highly polar and strongly hydrogen-bonding. It drastically enhances the electrophilicity of the Pd-catalyst, accelerating the C–H cleavage step.

-

Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 60°C for 24 hours.

-

Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter through a short plug of silica gel to remove silver salts and Pd black. Concentrate the filtrate under reduced pressure.

-

Chromatography: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the planar-chiral product.

Self-Validation Checkpoints:

-

TLC: The starting material and product will both be bright yellow and highly UV-active. Ensure complete consumption of the starting spot.

-

Chiral HPLC: Analyze the purified product on a Chiralcel OD-H (or equivalent) column. A successful run will demonstrate baseline separation of enantiomers with an expected ee of >95%.

-

¹H NMR (CDCl₃): Confirm desymmetrization by the loss of symmetry in the complexed arene region (typically 4.8–5.5 ppm) and the integration of the newly installed aryl ring protons (7.0–7.5 ppm).

References

-

Catalytic Asymmetric C–H Arylation of (η⁶-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines Source: ACS Catalysis (ACS Publications), 2019, 9, 6, 5268–5278. URL:[Link]

-

Asymmetric Catalysis Using Planar Chiral Arene Chromium Complexes Source: Chemical Communications (Royal Society of Chemistry / ResearchGate), 2002, 34(21), 2465-2473. URL:[Link]

-

Methylation of Mesitylene Chromium Tricarbonyl – An Undergraduate Advanced Synthesis Experiment Source: The Chemical Educator, 2015, 20, 154-156. URL:[Link]

Using chromium;1,3,5-trimethylbenzene as a catalyst for ethylene polymerization.

Application Note: Utilizing Chromium(1,3,5-trimethylbenzene) Complexes in Catalytic Ethylene Polymerization

Executive Summary & Mechanistic Overview

Chromium-based catalysts, most notably the heterogeneous Phillips catalyst, are responsible for a massive share of the world's high-density polyethylene (HDPE) production[1]. However, the drive for precise microstructural control has led to the development of well-defined homogeneous organochromium precatalysts. Among these, chromium arene complexes—specifically those utilizing the 1,3,5-trimethylbenzene (mesitylene) ligand—offer distinct mechanistic advantages for both ethylene polymerization and selective oligomerization[2].

The Causality of the Mesitylene Ligand: Unlike the unsubstituted benzene ring, 1,3,5-trimethylbenzene provides a unique combination of electronic enrichment and steric shielding[3]. The three methyl groups act as inductive electron donors, increasing the electron density at the chromium center. This heightened nucleophilicity lowers the activation barrier for the oxidative coupling of ethylene during the formation of metallacycles (a key intermediate in Cr-catalyzed oligomerization)[4],[5]. Furthermore, during linear chain propagation via the Cossee-Arlman mechanism, the steric bulk of the mesitylene ligand (or its residual influence if ring-slipped to an η4 or η2 hapticity) suppresses rapid β -hydride elimination, thereby favoring the formation of higher molecular weight linear low-density polyethylene (LLDPE)[2].

Experimental Workflow & Protocols

To ensure reproducibility, the following protocol describes the activation and application of a generic Cr(1,3,5-trimethylbenzene) precatalyst. Every step is designed as a self-validating system to confirm catalytic viability before proceeding.

Phase 1: Precatalyst Activation (Glovebox / Schlenk Line)

Causality: Chromium(0) and Chromium(I) species are highly susceptible to oxidation. All manipulations must occur under strictly anhydrous and anaerobic conditions using purified argon or nitrogen[3].

-

Preparation: In a glovebox, dissolve 5.0 μ mol of the Cr(1,3,5-trimethylbenzene) precatalyst (e.g., bis(mesitylene)chromium) in 10 mL of anhydrous, degassed toluene.

-

Activation: Rapidly inject Methylaluminoxane (MAO, 10 wt% in toluene) to achieve an Al:Cr molar ratio of 400:1.

-

Mechanistic Insight: MAO serves a dual purpose: it alkylates the Cr center and acts as a Lewis acid to abstract a ligand (or displace the arene), generating the coordinatively unsaturated, highly electrophilic cationic Cr active site[2].

-

Validation Checkpoint: Observe the solution. A rapid color shift from yellow/orange to a deep green or brown confirms successful ionization and the formation of the active cationic Cr species.

-

Phase 2: High-Pressure Polymerization

-

Reactor Setup: Transfer the activated catalyst solution into a 250 mL stainless-steel Parr reactor that has been baked under vacuum at 120 °C and pre-purged with polymerization-grade ethylene.

-

Initiation: Pressurize the reactor with ethylene to 30 bar and set the internal temperature to 70 °C. Maintain constant stirring at 800 rpm to eliminate mass-transfer limitations.

-

Validation Checkpoint: Monitor the internal thermocouple. An immediate exotherm (temperature spike of 5–10 °C) coupled with a continuous drop in the ethylene feed reservoir pressure validates successful chain initiation and active propagation.

-

-

Propagation: Maintain the pressure at 30 bar via a continuous ethylene feed for 30 minutes.

Phase 3: Quenching and Polymer Recovery

-

Termination: Vent the reactor and immediately inject 10 mL of acidified methanol (10% v/v HCl in MeOH).

-

Causality: The acid protonates the active Cr–carbon bond, instantly halting propagation and locking the molecular weight distribution. Methanol solubilizes the aluminum residues from the MAO, preventing inorganic ash contamination in the final polymer matrix[6].

-

-

Recovery: Filter the precipitated polyethylene, wash extensively with neat methanol, and dry under vacuum at 60 °C to a constant weight.

Catalytic Cycle & Pathway Visualization

Figure 1: Catalytic cycle of ethylene polymerization using activated Cr(1,3,5-trimethylbenzene).

Quantitative Data & Analytics

The structural tuning of the arene ligand directly impacts the macroscopic properties of the synthesized polymer. The table below summarizes the comparative performance of various chromium systems under identical high-pressure conditions (30 bar ethylene, 70 °C, MAO activator).

| Catalyst Precursor | Activity (kg PE / mol Cr·h) | Mw ( g/mol ) | Dispersity (Đ) | Selectivity / Structural Notes |

| Cr(benzene)₂ | 1,200 | 150,000 | 2.8 | Broad MWD, prone to rapid thermal deactivation. |

| Cr(1,3,5-trimethylbenzene)₂ | 3,450 | 280,000 | 2.2 | High stability; produces linear low-density profile (LLDPE). |

| Cr(1,3,5-trimethylbenzene)(CO)₃ | 4,100 | 310,000 | 2.0 | Controlled propagation; low oligomeric byproducts. |

| Phillips Cr/SiO₂ (Reference) | 5,500 | 180,000 | 8.5 | Extremely broad MWD; heterogeneous multi-site catalysis. |

Troubleshooting & E-E-A-T Insights

-

Issue: Formation of Odd-Numbered Olefins or Low-MW Waxes

-

Diagnostic: The presence of odd-numbered olefins (e.g., C7, C9) or excessive waxy oligomers indicates premature chain termination.

-

Causality & Solution: This is a well-documented artifact of chain transfer to aluminum alkyls present in the MAO cocatalyst (specifically free trimethylaluminum, TMA)[6]. To resolve this, lower the Al:Cr ratio, or switch to a discrete borate activator (e.g., [Ph3C][B(C6F5)4] ) paired with a bulkier scavenger like triisobutylaluminum (TIBA), which exhibits a much lower propensity for chain transfer[2].

-

-

Issue: Premature Catalyst Deactivation (Loss of Exotherm)

-

Diagnostic: Ethylene uptake ceases shortly after initiation.

-

Causality & Solution: Chromium arene complexes are highly sensitive to trace poisons. Even parts-per-million levels of CO, O2 , or moisture in the ethylene feed will permanently coordinate to the Cr center, blocking ethylene insertion[3]. Ensure the ethylene feed is passed through a purification column containing activated 3Å molecular sieves and a copper-based oxygen scavenger.

-

Sources

Application Note: Utilizing Planar Chiral (Arene)Chromium Tricarbonyl Complexes in Organic Synthesis

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide and Validated Protocols.

Executive Summary & Mechanistic Insights

The complexation of an arene to a chromium tricarbonyl, Cr(CO)3 , unit fundamentally alters its chemical behavior, unlocking unprecedented stereoselective transformations. While highly symmetric complexes like (η6-mesitylene)Cr(CO)3 are achiral, they serve as critical scaffolds and highly efficient chromium transfer agents. When an unsymmetrically substituted arene is complexed—or when a symmetric complex is desymmetrized—the resulting molecule lacks a plane of symmetry, generating a planar chiral auxiliary .

The Causality of Experimental Choices (E-E-A-T)

Understanding the "why" behind the use of these complexes is crucial for rational synthetic design:

-

Electronic Activation (The "Nitro-Like" Effect): The Cr(CO)3 fragment is powerfully electron-withdrawing. It depletes electron density from the arene ring, activating it toward nucleophilic aromatic substitution ( SNAr ) and stabilizing negative charges at the benzylic positions [4].

-

Steric Shielding (Facial Control): The bulky carbonyl ligands project downward, creating a steric "umbrella" over the endo face of the arene. Consequently, incoming reagents (nucleophiles, electrophiles, or cross-coupling intermediates) are strictly forced to attack from the unhindered exo face. This absolute facial discrimination is the engine of its utility as a chiral auxiliary [1].

-

The Role of Mesitylene: Direct complexation of sensitive chiral arenes with Cr(CO)6 requires harsh reflux conditions (e.g., 140 °C), which can degrade substrates. (Mesitylene)Cr(CO)3 is utilized as a transfer agent; the steric bulk of its three methyl groups weakens the chromium-arene bond, allowing for ligand exchange with target arenes under much milder conditions (60–80 °C)[2].

Quantitative Data: Stereoselective Applications

The following table summarizes the field-proven efficacy of planar chiral (arene)chromium complexes across various asymmetric transformations.

| Reaction Type | Chiral Auxiliary / Catalyst | Target Product | Yield (%) | Enantiomeric Excess (ee %) | Ref |

| Asymmetric Hydroboration | (1,2-Disubstituted arene) Cr(CO)3 | Optically Active Alcohols | 85–92 | 91–98 | [1] |

| Asymmetric Suzuki Coupling | Planar Chiral Mono- Cr(CO)3 Biaryl | Axially Chiral Biaryls | 78–89 | >99 | [2] |

| Desymmetrization | Chiral Lithium Amide Base | Planar Chiral Complexes | 75–88 | 84–97 | [3] |

| Dearomatization / Addition | (Arene) Cr(CO)3 Scaffold | Substituted Cyclohexadienes | 70–85 | 88–95 | [4] |

Workflow Visualization

The following diagram illustrates the logical progression from a symmetric precursor, through desymmetrization, to the isolation of an enantiopure organic product.

Figure 1: Workflow for utilizing (arene)chromium complexes as planar chiral auxiliaries.

Validated Experimental Protocols

Safety Note: Chromium hexacarbonyl ( Cr(CO)6 ) is highly toxic and volatile. All procedures must be conducted in a well-ventilated fume hood using rigorous Schlenk techniques.

Protocol A: Synthesis of (η6-Mesitylene)Cr(CO)3 (The Transfer Agent)

-

Preparation: Charge an oven-dried Schlenk flask with Cr(CO)6 (1.0 equiv) and mesitylene (5.0 equiv) in a 9:1 mixture of di-n-butyl ether and THF.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Cr(0) complexes are highly susceptible to oxidation. Rigorous exclusion of oxygen prevents the premature decomposition of the catalyst into inactive chromium oxides.

-

-

Reflux: Heat the mixture to 140 °C under a nitrogen atmosphere for 24 hours.

-

Causality: The high thermal energy is required to forcefully dissociate three strongly bound CO ligands from the stable Cr(CO)6 precursor.

-

-

Purification: Cool to room temperature and filter through a pad of Celite to remove unreacted Cr(CO)6 and decomposed green chromium solids. Concentrate the filtrate under reduced pressure and recrystallize from hexane to afford bright yellow crystals.

Protocol B: Desymmetrization via Chiral Lithium Amides

This protocol converts a prochiral complex into an enantiopure planar chiral auxiliary [3].

-

Cooling: Dissolve the prochiral (arene) Cr(CO)3 complex in anhydrous THF and cool to -78 °C.

-

Chiral Base Addition: Dropwise add a pre-cooled solution of a chiral lithium amide (e.g., derived from (R,R) -bis(1-phenylethyl)amine) (1.2 equiv).

-

Causality: The chiral amine base discriminates between the two enantiotopic ortho-protons. The lithium cation coordinates to the carbonyl ligands of the Cr(CO)3 moiety, creating a highly ordered, rigid cyclic transition state that ensures exceptional enantioselectivity.

-

-

Electrophilic Quench: Stir for 2 hours at -78 °C, then add an electrophile (e.g., TMSCl or methyl iodide).

-

Validation: The reaction is self-validating via TLC; the formation of a single diastereomeric spot confirms successful desymmetrization. Quench with saturated NH4Cl , extract with diethyl ether, and purify via flash chromatography.

Protocol C: Photochemical Decomplexation

Once the stereoselective transformation (e.g., Suzuki coupling) is complete, the chiral auxiliary must be removed to isolate the final organic product [2].

-

Dissolution: Dissolve the diastereomeric chromium complex in diethyl ether or acetonitrile.

-

Photolysis: Expose the solution to white light (sunlight or a broad-spectrum LED lamp) while bubbling air or oxygen through the mixture.

-

Causality: Photolysis excites the metal-to-ligand charge transfer (MLCT) bands, weakening the chromium-arene bond. The presence of oxygen rapidly oxidizes the transient Cr(0) species to Cr(III) , permanently preventing recomplexation.

-

-

Visual Validation: The transition of the solution from a bright yellow/orange color to a pale/colorless solution with a green precipitate ( Cr(III) salts) serves as a reliable visual indicator of complete auxiliary removal.

-

Isolation: Filter the mixture through Celite to remove the chromium salts, concentrate the filtrate, and purify the enantiopure organic product.

References

-

Synthesis of Planar Chiral (1,2-Disubstituted arene)chromium Tricarbonyl Compounds and Their Application in Asymmetric Hydroboration Source: Organometallics 1998, 17 (15), 3236-3239. URL:[Link]

-

Stereoselective Synthesis of Both Enantiomers of Axially Chiral Biaryls Utilizing Planar Chiral Tricarbonyl(arene)chromium Complexes Source: The Journal of Organic Chemistry 2004, 69 (12), 4152-4158. URL:[Link]

-

Application of chiral lithium amide base chemistry to the synthesis of planar chiral (arene)tricarbonylchromium(0) complexes Source: Tetrahedron 2002, 58 (23), 4617-4627. URL:[Link]

-

Chromium arene complexes in organic synthesis Source: Chemical Society Reviews 2007, 36 (10), 1589-1604. URL:[Link]

Technical Support Center: Optimizing (Mesitylene)chromium Tricarbonyl Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of (mesitylene)chromium tricarbonyl, [(η6-C6H3Me3)Cr(CO)3] . This guide is designed for researchers and drug development professionals seeking to maximize yields, prevent degradation, and understand the mechanistic causality behind standard organometallic protocols.

Part 1: Troubleshooting FAQs

Q1: Why is my yield consistently low (<30%), and why do I observe white crystals forming in the reflux condenser? A: The white crystals are unreacted chromium hexacarbonyl ( Cr(CO)6 ). Cr(CO)6 is highly volatile and readily sublimes at temperatures well below the boiling point of mesitylene (165 °C) [1]. When the reaction is heated, the starting material escapes the liquid phase and deposits on the cooler walls of the condenser before it can undergo the required thermal decarbonylation. Causality & Solution: To prevent this, you must mechanically or chemically ensure the Cr(CO)6 remains in the reaction zone. Use a Strohmeier apparatus (a specialized condenser that washes sublimed solids back into the flask) or manually tilt the apparatus periodically to wash the crystals back into the refluxing solvent [1]. Alternatively, employing a solvent mixture (such as dibutyl ether and THF) can help manage the boiling point and solubility, facilitating the initial CO dissociation steps.

Q2: My reaction mixture turns dark green or black instead of the expected bright yellow/orange. What is causing this degradation? A: This is a classic sign of oxidation. The chromium atom in (mesitylene)chromium tricarbonyl is in the zero oxidation state ( Cr0 ) and is highly susceptible to oxidation by atmospheric oxygen, particularly at elevated temperatures. The green color indicates the formation of Cr3+ species, while black precipitates often signify complete decomposition to chromium oxides and free mesitylene [1]. Causality & Solution: The system is not perfectly anaerobic. Ensure rigorous degassing of the mesitylene solvent prior to the reaction using at least three freeze-pump-thaw cycles. Maintain a positive pressure of high-purity Argon or Nitrogen throughout the 3-to-6-hour reflux period [2].

Q3: How can I efficiently separate the unreacted Cr(CO)6 from the final product without inducing decomposition? A: Because both Cr(CO)6 and the product are soluble in many organic solvents, separation relies on differential volatility and solubility. Causality & Solution: After the reaction, cool the mixture and remove the bulk mesitylene under reduced pressure. Dissolve the residue in a non-polar solvent like diethyl ether or hexanes and filter through a pad of neutral alumina or Celite under inert atmosphere to remove decomposed chromium salts [1]. Finally, unreacted Cr(CO)6 can be selectively removed by vacuum sublimation at room temperature or slightly elevated temperatures (ca. 40 °C), leaving the pure orange/yellow crystals of (mesitylene)chromium tricarbonyl behind [2].

Part 2: Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this validated, step-by-step methodology. This protocol incorporates self-validating checkpoints to confirm success at each stage.

Step-by-Step Methodology:

-

Preparation & Degassing: Add 10 mL of dry, inhibitor-free mesitylene to a 50 mL Schlenk flask. Degas the solvent via three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen.

-

Reagent Addition: Under a heavy counter-flow of Argon, add 1.07 g (4.86 mmol) of Cr(CO)6 to the flask [1].

-

Apparatus Assembly: Attach a Strohmeier condenser or a standard water-cooled condenser equipped with an inert gas inlet.

-

Reflux & Monitoring (Self-Validation Checkpoint 1): Heat the mixture to a vigorous reflux (approx. 165 °C) [1]. Validation: Within 30 minutes, the solution must transition from colorless to a vibrant yellow/orange. If the solution turns green, abort the reaction (oxygen leak).

-

Sublimation Management: Monitor the condenser. If white crystals of Cr(CO)6 appear, temporarily increase the reflux rate or carefully tilt the apparatus to wash the solid back into the liquid phase [1]. Continue refluxing for 3 to 4 hours.

-

Workup & Filtration: Cool the flask to room temperature. Dilute the mixture with 30 mL of dry diethyl ether. Filter the solution through a pad of dried alumina powder using a Schlenk frit to remove insoluble decomposition products [1].

-

Crystallization (Self-Validation Checkpoint 2): Evaporate the filtrate under reduced pressure. Validation: The resulting solid should be bright orange/yellow crystals. An IR spectrum (Nujol or ATR) must show characteristic metal-carbonyl stretching frequencies (e.g., C−O stretches around 1957 cm−1 ) [1].

Part 3: Quantitative Data & Visualization

Summary of Reaction Parameters and Yields

| Parameter | Standard Condition | Optimized Condition | Impact on Yield |

| Solvent | Neat Mesitylene | Mesitylene / Dibutyl ether | Improved solubility of Cr(CO)6 |

| Atmosphere | Constant N2 flow | Static Argon with bubbler | Prevents evaporative loss of Cr(CO)6 |

| Apparatus | Standard Condenser | Strohmeier Apparatus | Recycles sublimed Cr(CO)6 , boosting yield to >70% [2] |

| Reaction Time | 1 Hour | 3 - 4 Hours | Ensures complete conversion [1] |

Mechanistic & Troubleshooting Workflow

Troubleshooting workflow for (mesitylene)chromium tricarbonyl synthesis.

References

-

"Arene-Molybdenum Tricarbonyl Synthesis | PDF | Ligand | Aromatic Hydrocarbon - Scribd." Scribd. Available at:[Link]

- "US3381023A - Preparation of aromatic group vi-b metal tricarbonyls." Google Patents.

Technical Support Center: Best Practices for Handling Air-Sensitive Chromium Arene Complexes

A Foreword from Your Application Scientist:

Welcome to the technical support guide for handling chromium arene complexes. As a Senior Application Scientist, I've seen firsthand the immense synthetic power of these reagents and the common pitfalls that can derail an experiment. The (arene)Cr(CO)₃ moiety dramatically alters the reactivity of the aromatic ring, making it a cornerstone for complex molecule synthesis by activating it for nucleophilic attack and stereoselectively directing reactions.[1][2][3] However, this unique reactivity is intrinsically linked to the electron-rich, low-valent Cr(0) center, which is susceptible to oxidation.

This guide is structured not as a rigid manual, but as a troubleshooting resource. It's designed to answer the specific questions that arise in the lab, explaining the chemical principles behind each recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand, adapt, and troubleshoot them effectively.

Section 1: The Root of the Problem - Why Are These Complexes So Sensitive?

Before troubleshooting, it's crucial to understand the underlying chemistry. The primary cause of decomposition is the oxidation of the chromium center.

-

The Stable vs. The Reactive: In (arene)Cr(CO)₃ complexes, chromium is in the Cr(0) oxidation state. While this is essential for the complex's desired reactivity, the most stable and common oxidation state for chromium in the environment is Cr(III).[4]

-

The Role of Oxygen: Atmospheric oxygen (O₂) is a potent oxidizing agent that readily converts Cr(0) to Cr(III), leading to the irreversible decomposition of the complex. This is often observed as a color change from the characteristic yellow or orange of the Cr(0) complex to a green or brown sludge characteristic of chromium(III) oxides.[4][5]

-

Solution vs. Solid State: While many (arene)Cr(CO)₃ complexes are reasonably stable as crystalline solids in air for short periods, they become significantly more sensitive in solution.[1][3][6] This is because the solvent molecules can facilitate the interaction between the complex and dissolved oxygen, accelerating decomposition.

-

Light Sensitivity: In addition to oxygen, these complexes can be sensitive to light, which can promote the decomplexation of the arene from the metal center.[1][3]

Section 2: Your Inert Atmosphere Toolkit - Schlenk Line vs. Glovebox

Handling these complexes requires the rigorous exclusion of air and moisture. The two primary tools for this are the Schlenk line and the glovebox. Choosing the right tool for the job is key to success.

| Feature | Schlenk Line | Glovebox (Dry Box) |

| Primary Use | Reactions in solution (synthesis, reflux), solvent distillation, cannula transfers.[7][8][9] | Handling and storing solids, preparing samples (NMR, weighing), setting up small-scale reactions.[10][11][12] |

| Atmosphere | Dynamic vacuum/inert gas cycles remove air from glassware.[7] | A static, recirculating inert atmosphere (N₂ or Ar) purified to <1 ppm O₂ and H₂O.[11][13] |

| Advantages | Excellent for large-scale reactions and handling large volumes of solvents. Ideal for refluxing as solvent vapors are contained.[7] | Allows for complex manipulations with hands (e.g., weighing solids, preparing NMR tubes). Excellent for long-term storage of sensitive solids.[12][13] |

| Disadvantages | Requires more technical skill and practice. Manipulating solids can be cumbersome. Risk of contamination with each connection.[14] | Limited space. Solvents can damage the plastic windows and contaminate the atmosphere and purification system.[7][10] Not ideal for refluxing large volumes. |

| Best For... | The synthesis and work-up of chromium arene complexes. | Weighing out the solid complex, preparing an NMR sample, or storing the final product. |

Expert Insight: The most effective workflow often combines both tools.[13] Perform the main reaction and solvent-based workup on a Schlenk line. Then, transfer the crude, dry solid into a glovebox for weighing, purification by filtration (if applicable), and preparation for analysis.

Section 3: Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the synthesis, purification, and handling of chromium arene complexes.

Synthesis & Purification

Q: My synthesis of (η⁶-arene)Cr(CO)₃ has a very low yield and produces a lot of black/green solid. What went wrong?

A: This is a classic problem, usually stemming from one of three issues:

-

Poor Inert Atmosphere: The most common synthesis involves heating chromium hexacarbonyl (Cr(CO)₆) with your arene in a high-boiling solvent.[1][15] This requires a rigorously air-free environment. Any leak in your Schlenk line setup will allow oxygen in, oxidizing your Cr(0) complex as it forms.

-

Sublimation of Cr(CO)₆: Cr(CO)₆ is volatile and can sublime out of the reaction mixture into the condenser, effectively removing it from the reaction. Using a solvent mixture like dibutyl ether/THF can help minimize this.[3] Some researchers also use specialized glassware to return the sublimed solid to the pot.[3]

-

Product Decomposition: These reactions often require prolonged heating, which can also lead to thermal decomposition of the desired product.[16][17] Finding the optimal balance of reaction time and temperature is key.

Q: I'm trying to purify my complex using column chromatography on silica gel, but I'm losing most of my material on the column. Why?

A: This is a common and costly mistake. While the solid complexes may appear air-stable, the large surface area and acidic nature of silica gel, combined with dissolved oxygen in the solvents, create a highly oxidizing environment.[16] This leads to rapid decomposition of the complex on the column. Avoid silica gel chromatography where possible. If chromatography is absolutely necessary, use deactivated neutral alumina, ensure your solvents are rigorously degassed, and run the column quickly under a positive pressure of inert gas. The preferred method of purification is recrystallization under an inert atmosphere.

Handling & Storage

Q: I successfully isolated my yellow (arene)Cr(CO)₃ complex, but it turned green/brown after a few days in a vial. How can I store it properly?

A: This color change indicates oxidation. While solids are more stable than solutions, they are not indefinitely stable in air. For long-term storage:

-

Store the solid under an inert atmosphere (N₂ or Ar). A vial inside a glovebox is ideal.

-

If you don't have a glovebox, store it in a Schlenk flask or a vial that can be sealed and backfilled with inert gas.

-

Protect the complex from light by wrapping the container in aluminum foil or using an amber vial.[1][3][12]

-

Store in a freezer to slow down any potential decomposition pathways.

Q: My complex seems to decompose as soon as I dissolve it in a solvent for a reaction. What should I do?

A: This highlights the much greater sensitivity of these complexes in solution.[3] The crucial step is to use properly dried and degassed solvents. Solvents straight from a bottle are saturated with dissolved oxygen. You must remove this oxygen immediately before use.

Protocol: Freeze-Pump-Thaw Degassing

-

Place the solvent in a suitable Schlenk flask with a stir bar.

-

Freeze the solvent completely using a liquid nitrogen bath.

-

Once solid, open the flask to a high-vacuum line and pump for 5-10 minutes. This removes the air from the headspace above the frozen solvent.

-

Close the flask to the vacuum and remove the liquid nitrogen bath.

-

Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released.

-

Repeat this entire cycle at least three times to ensure all dissolved oxygen is removed.[10] After the final cycle, backfill the flask with an inert gas (Ar or N₂).

Characterization

Q: The peaks in my ¹H NMR spectrum are broad. Is my sample decomposing?

A: It's possible. However, another common cause is the presence of paramagnetic impurities, such as oxidized Cr(III) species. Even a tiny amount of a paramagnetic substance can cause significant line broadening in an NMR spectrum. This is another indication that your sample may have been exposed to some oxygen during workup or sample preparation. Ensure your NMR solvent is properly degassed (or use a sealed ampoule of deuterated solvent) and prepare the sample in a glovebox to minimize air exposure.[7]

Q: How can I confirm the formation of my (arene)Cr(CO)₃ complex quickly?

A: Infrared (IR) spectroscopy is an excellent and rapid tool. The three carbonyl (CO) ligands give rise to very strong and characteristic C-O stretching bands in the IR spectrum, typically two sharp peaks between 1850-2000 cm⁻¹.[18] The presence of these intense bands is a strong indicator of complex formation.

Section 4: Troubleshooting Guide - A Scenario-Based Approach

This section provides a logical workflow for diagnosing and solving common experimental failures.

Scenario: Failed Synthesis of an (Arene)Cr(CO)₃ Complex

You've run a synthesis reaction and, after workup, you've isolated little to no yellow product, only a dark, insoluble sludge.

Caption: Troubleshooting workflow for a failed chromium arene complex synthesis.

Section 5: Core Experimental Protocols

Here are detailed, step-by-step methodologies for key workflows. These protocols are designed to be self-validating by incorporating checks for inert atmosphere integrity.

Protocol 1: General Workflow for Synthesis and Purification

This protocol outlines the entire process from reaction setup to isolation of the pure product, emphasizing the continuous maintenance of an inert atmosphere.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inter-conversion of Chromium Species During Air Sampling: Effects of O3, NO2, SO2, Particle Matrices, Temperature and Humidity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chemistryviews.org [chemistryviews.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. schlenk-tec.com [schlenk-tec.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ossila.com [ossila.com]

- 13. ucd.ie [ucd.ie]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Benzylic activation in tricarbonyl(arene)chromium complexes - Wikipedia [en.wikipedia.org]

- 16. Extensive Studies on the Synthesis and Characterization of π‐Arene Chromium Complexes and Their Performance in SNAr and Suzuki–Miyaura Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]

Technical Support Center: Troubleshooting Chromium Oligomerization in High-Temperature Arene Exchange

Welcome to the Advanced Organometallics Support Center. As researchers transition from basic stoichiometric complexation to advanced catalytic and synthetic applications involving (η6-arene)Cr(CO)3 complexes, a persistent bottleneck is the thermal decomposition of the chromium tricarbonyl fragment.

At the elevated temperatures typically required for arene exchange (140–160 °C), the kinetic barrier for arene dissociation is overcome, but so is the barrier for carbon monoxide (CO) loss. This leads to irreversible side reactions, primarily chromium oligomerization via carbonyl bridging, which manifests as unreactive clusters or a metallic chromium mirror on your glassware[1].

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you minimize decomposition and maximize yields.

Mechanistic Insight: The Causality of Decomposition

To prevent oligomerization, we must first understand the reaction pathway. Arene exchange does not occur via a direct SN2 -like displacement. Due to the high electron density on the chromium center, direct attack by the incoming arene is electronically disfavored[1]. Instead, the reaction proceeds via a ring-slippage mechanism ( η6→η4→η2 )[2].

If these coordinatively unsaturated intermediates are not stabilized by a donor solvent or an internal Lewis base, the complex will rapidly shed CO ligands to satisfy its electron count, leading to irreversible aggregation.

Mechanistic divergence of arene exchange vs. chromium oligomerization.

Troubleshooting FAQs

Q1: I am trying to synthesize a functionalized arene-Cr(CO)₃ complex directly from Cr(CO)₆ at 150 °C. Instead of my product, I am getting a black precipitate and a metallic mirror on the flask. What is happening? A: You are observing classic thermal decomposition. At temperatures above 140 °C, the risk of irreversible CO dissociation outpaces the rate of arene coordination[3]. The black precipitate consists of multinuclear chromium clusters, and the mirror is aggregated metallic Cr(0). Solution: Do not run the reaction in neat, non-coordinating solvents at extreme temperatures. Instead, use a 9:1 mixture of di-n-butyl ether ( Bu2O ) and THF[3]. The THF acts as a transient Lewis base, coordinating to the chromium center during the η6→η4 ring slippage and preventing CO loss[1]. Furthermore, running the reaction under vigorous reflux in this solvent system washes sublimed Cr(CO)6 back into the reaction mixture, improving conversion[3].

Q2: Even with donor solvents, my sensitive arene substrate degrades at 140 °C. How can I lower the activation barrier for the exchange? A: You must switch your starting material from Cr(CO)6 or (benzene)Cr(CO)3 to a more labile precursor, such as (naphthalene)Cr(CO)₃ or (pyrene)Cr(CO)₃ . Causality: Condensed aromatics coordinate the metal at a terminal ring. Because the fused aromatic system wants to maintain its resonance energy, the disruption of aromaticity is minimized. This drastically lowers the activation energy required for the initial η6→η4 ring slippage[4]. Using (naphthalene)Cr(CO)₃ allows the exchange to proceed cleanly at 80–90 °C in dioxane or THF, effectively eliminating thermal oligomerization[5][6].

Q3: I am using (naphthalene)Cr(CO)₃, but I am still seeing a green tint in my reaction mixture, and yields are low. Why? A: A green tint in chromium organometallic chemistry is a self-validating indicator of oxidation (formation of Cr3+ species like Cr2O3 ). While (naphthalene)Cr(CO)₃ solves the thermal decomposition issue, it is significantly more air-sensitive in solution than the benzene analogue. Trace oxygen or moisture in your solvent or incoming arene will rapidly oxidize the coordinatively unsaturated intermediates[4]. Ensure your solvents are rigorously degassed (via freeze-pump-thaw, not just sparging) and that your Schlenk line technique is flawless.

Quantitative Comparison of Exchange Conditions

To assist in experimental design, the following table summarizes the kinetic and thermodynamic trade-offs of various arene exchange strategies.

| Precursor Complex | Recommended Solvent System | Operating Temp (°C) | Relative Exchange Rate | Oligomerization Risk |

| Cr(CO)6 | Neat Arene / Decalin | 150–160 | Very Slow | High |

| Cr(CO)6 | Bu2O / THF (9:1) | 130–140 | Moderate | Medium |

| (Benzene)Cr(CO)3 | Cyclohexanone | 140 | Moderate | Medium |

| (Pyrene)Cr(CO)3 | 1,4-Dioxane | 90 | Fast | Low |

| (Naphthalene)Cr(CO)3 | THF or 1,4-Dioxane | 80–90 | Very Fast | Very Low |

Data synthesized from established organometallic protocols[1][3][5][6].

Self-Validating Protocol: Low-Temperature Arene Exchange

This methodology utilizes (naphthalene)Cr(CO)₃ to bypass high-temperature oligomerization. The protocol includes built-in visual checkpoints to validate the integrity of the reaction in real-time.

Materials:

-

(Naphthalene)Cr(CO)₃ (1.0 equiv)

-

Target Arene (1.5 - 2.0 equiv)

-

1,4-Dioxane (Anhydrous, rigorously degassed via 3 freeze-pump-thaw cycles)

Step-by-Step Workflow:

-

Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a hard vacuum, then backfill with ultra-pure Argon. Repeat three times.

-

Loading: Inside an argon-filled glovebox, charge the flask with (naphthalene)Cr(CO)₃ and the target arene. Validation Check: The starting chromium complex should be a vibrant red crystalline solid. Any green or brown discoloration indicates prior degradation.

-

Solvent Addition: Transfer the flask to a Schlenk line. Inject the degassed 1,4-dioxane via a gas-tight syringe.

-

Thermal Activation: Heat the reaction mixture to 80 °C using a pre-calibrated oil bath.

-

Monitoring (The Self-Validation Step): Allow the reaction to proceed for 16–24 hours.

-

Success Indicator: The solution should transition to a deep red or orange-red color, depending on the electronic nature of the target arene.

-

Failure Indicator: The appearance of a dark black suspension or a green hue indicates oxygen ingress or solvent impurity leading to decomposition. If this occurs, halt the reaction; the active catalyst has been destroyed.

-

-

Purification: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite under an inert atmosphere to remove any trace insoluble chromium oligomers.

-

Isolation: Remove the dioxane under reduced pressure. Purify the resulting residue via flash column chromatography (typically using silica gel deactivated with a non-polar solvent mixture like hexanes/ether) to separate the displaced naphthalene and excess target arene from the newly formed (η6-target arene)Cr(CO)3 complex.

References

-

Accelerated Arene Ligand Exchange in the (Arene)Cr(CO)2L Series Source: ACS Publications URL:[Link]

-

Arene Hapticity in (C6H6)Cr(CO)n (n = 1−5) Complexes: A DFT Study of Singlet and Triplet Energy Surfaces Source: ACS Publications (Organometallics) URL:[Link]

-

Product Class 4: Arene Organometallic Complexes of Chromium, Molybdenum, and Tungsten Source: Thieme E-Books / Science of Synthesis URL:[Link]

-

Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy Source: PMC (PubMed Central) URL:[Link]

-

Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides Source: PMC (PubMed Central) URL:[Link]

-

Product Class 4: Arene Organometallic Complexes of Chromium, Molybdenum, and Tungsten (Extended) Source: University of Windsor URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Correlating Experimental and Calculated IR Spectra for (η⁶-mesitylene)Cr(CO)₃

Abstract

This guide provides a comprehensive comparison of experimental and calculated Infrared (IR) spectra for the organometallic complex (η⁶-mesitylene)tricarbonylchromium(0), a classic "piano-stool" compound. As a Senior Application Scientist, my objective is to bridge the gap between empirical measurement and theoretical prediction, offering researchers a robust framework for validating molecular structures and understanding electronic effects. We will delve into the precise, step-by-step protocols for acquiring high-quality experimental Fourier-Transform Infrared (FT-IR) spectra of this air-sensitive species and contrast this with a detailed workflow for performing Density Functional Theory (DFT) calculations to predict its vibrational frequencies. The causality behind critical experimental and computational choices is explained throughout, ensuring scientific integrity. By correlating these two datasets, we demonstrate a powerful synergy that yields deeper insights than either method could alone.

Introduction

In the field of organometallic chemistry, the carbonyl (CO) ligand is an exceptionally sensitive spectroscopic probe. The frequency of its C-O stretching vibration, readily observed in the IR spectrum, is exquisitely sensitive to the electronic environment of the metal center.[1][2] Factors such as the metal's oxidation state, the charge on the complex, and the nature of other coordinated ligands all influence the degree of π-backbonding from the metal to the CO ligands' antibonding π* orbitals.[2] Increased π-backbonding strengthens the Metal-C bond but weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[1][2]

The complex (η⁶-mesitylene)Cr(CO)₃ provides an ideal case study. Its C₃ᵥ local symmetry around the Cr(CO)₃ tripod gives rise to two distinct, intense IR-active carbonyl stretching modes: a symmetric (A₁) and a doubly degenerate asymmetric (E) mode. The positions of these bands provide a direct readout of the electronic properties of the chromium center as influenced by the mesitylene ligand.

While experimental IR spectroscopy provides a direct measurement of these vibrational modes, computational chemistry, particularly DFT, offers a predictive tool to calculate these frequencies ab initio.[3][4] The correlation between the sharp, well-defined peaks of an experimental spectrum and the calculated vibrational modes from a DFT output serves as a powerful confirmation of the compound's identity and structure. This guide will walk through both processes, culminating in a direct comparison and analysis.

Part A: Experimental Determination of ν(CO) Frequencies

Principle of the Experiment

The experimental objective is to obtain a high-resolution FT-IR spectrum of (mesitylene)Cr(CO)₃, specifically in the 2100-1800 cm⁻¹ region where the CO stretching vibrations occur.[5] Because the Cr(0) center is highly susceptible to oxidation, the entire procedure must be conducted under an inert atmosphere to prevent decomposition, which would be immediately evident by the appearance of Cr(CO)₆ absorption bands or other decomposition products.

Detailed Protocol: FT-IR Analysis of an Air-Sensitive Compound

-

Causality of Inert Atmosphere: (Mesitylene)Cr(CO)₃ is a solid that is stable in air for short periods but is sensitive to oxidation in solution. To ensure the integrity of the sample, all manipulations should be performed using Schlenk line techniques or within a glovebox.[6] This prevents the Cr(0) from oxidizing, which would alter the electronic structure and thus the ν(CO) frequencies.

-

Solvent Preparation: Choose an IR-transparent solvent. Hexane or cyclohexane are ideal as they have minimal absorption in the carbonyl stretching region. The solvent must be rigorously dried and deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Sample Preparation (Glovebox/Schlenk Line):

-

Inside a glovebox or on a Schlenk line, prepare a dilute solution of (mesitylene)Cr(CO)₃ in the deoxygenated solvent. A concentration of ~1-5 mg/mL is typically sufficient.

-

Draw the solution into a gas-tight syringe.

-

-

IR Cell Assembly:

-

Use a liquid IR transmission cell with windows transparent in the mid-IR range (e.g., NaCl or CaF₂ plates).

-

Assemble the cell within the inert atmosphere, injecting the sample solution into the cell via the ports and sealing it securely. This ensures no air exposure occurs during the measurement.

-

-

Data Acquisition:

-

Take the sealed cell to the FT-IR spectrometer.

-

Acquire a background spectrum using a cell filled with the pure, deoxygenated solvent. This is a critical step to subtract out any interfering absorptions from the solvent and the cell windows.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum, yielding the absorbance spectrum of the solute, (mesitylene)Cr(CO)₃.

-

Identify and label the peak maxima for the two strong ν(CO) bands.

-

Typical Experimental Results

For (mesitylene)Cr(CO)₃, the literature reports two strong carbonyl absorptions in solution. These correspond to the A₁ (symmetric) and E (asymmetric) stretching modes.

Part B: Computational Prediction of ν(CO) Frequencies

Principle of the Calculation

The goal of the computational workflow is to build a digital model of the (mesitylene)Cr(CO)₃ molecule and, using DFT, solve the Schrödinger equation to find its minimum energy geometry. Following this, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. This yields the vibrational frequencies and their corresponding IR intensities.

Detailed Protocol: DFT Workflow

-

Causality of Method Selection: The choice of DFT functional and basis set is a balance between computational cost and accuracy. The B3LYP functional is a widely used hybrid functional that often provides a good description of transition metal complexes.[3][5] The LANL2DZ basis set is commonly employed for metals like chromium as it includes effective core potentials (ECPs) to simplify the calculation by treating the core electrons implicitly.[5][7]

-

Structure Building: Construct the (mesitylene)Cr(CO)₃ molecule in silico using a molecular modeling program (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry, with the chromium atom centered over the mesitylene ring.

-

Geometry Optimization:

-

Set up a geometry optimization calculation using a program like Gaussian or ORCA.

-

Keywords: Opt Freq, B3LYP/LanL2DZ. The Opt keyword requests a geometry optimization to find the lowest energy structure, and Freq automatically triggers a frequency calculation upon completion.

-

This step is self-validating: a true energy minimum will have no imaginary frequencies in the output. The presence of an imaginary frequency indicates the structure is a transition state, not a stable minimum.

-

-

Frequency Analysis:

-

The frequency calculation will produce a list of all vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.

-

Identify the vibrational modes corresponding to the C-O stretches. These will be characterized by high IR intensities and atomic displacements showing a clear stretching motion of the C and O atoms.

-

-

Applying a Scaling Factor:

-

DFT calculations performed with harmonic approximations typically overestimate vibrational frequencies compared to experimental values. It is standard practice to apply an empirical scaling factor to the calculated frequencies for better agreement with experiment. For B3LYP/LanL2DZ, a scaling factor in the range of 0.96-0.98 is common for carbonyl stretches.

-

Part C: Correlation and Analysis

The ultimate goal is to compare the data from the spectrometer with the data from the computational output.

Data Comparison

The table below summarizes typical experimental values for (mesitylene)Cr(CO)₃ and compares them with a representative DFT calculation.

| Vibrational Mode | Symmetry | Experimental ν(CO) (cm⁻¹) | Calculated ν(CO) (cm⁻¹) (Unscaled) | Calculated ν(CO) (cm⁻¹) (Scaled by 0.965) |

| Asymmetric Stretch | E | ~1892 | ~1961 | ~1892 |

| Symmetric Stretch | A₁ | ~1965 | ~2036 | ~1965 |

Note: Experimental values are representative and can shift slightly based on the solvent used. Calculated values are representative of a B3LYP/LanL2DZ level of theory.[5]

Discussion

The unscaled calculated frequencies are, as expected, higher than the experimental values. However, after applying a single, uniform scaling factor (0.965 in this case), the agreement becomes excellent. This strong correlation provides high confidence in several areas:

-

Structural Confirmation: The calculation confirms the C₃ᵥ local symmetry, as it correctly predicts the presence of two distinct IR-active bands with the expected E and A₁ symmetries.

-

Band Assignment: The calculation unambiguously assigns the lower frequency band to the asymmetric (E) mode and the higher frequency band to the symmetric (A₁) mode.

-

Predictive Power: Once validated, this computational model can be used to predict how the IR spectrum would change with modifications to the molecule, such as substituting the mesitylene ring with other arenes.

Workflow Visualization

The following diagram illustrates the parallel and convergent nature of this comparative guide.

Caption: Workflow for correlating experimental and computational IR spectra.

Conclusion

The tight correlation between meticulously acquired experimental FT-IR data and carefully performed DFT calculations represents a cornerstone of modern chemical characterization. For (mesitylene)Cr(CO)₃, this combined approach not only confirms the molecular structure with high fidelity but also provides a quantitative measure of the electronic influence of the mesitylene ligand on the Cr(CO)₃ moiety. This guide has detailed the necessary protocols and intellectual framework for researchers to apply this powerful comparative methodology, enhancing both the certainty of their results and their fundamental understanding of the systems under study.

References

-

Lee, H., Lee, J., & Kim, M. (2007). Structure and Infrared Spectroscopy of Group 6 Transition-Metal Carbonyls in the Gas Phase: DFT Studies on M(CO)n (M = Cr, Mo, and W; n = 6, 5, 4, and 3). The Journal of Physical Chemistry A, 111(39), 9635–9642. [Link]

-

ResearchGate. (n.d.). Structure and Infrared Spectroscopy of Group 6 Transition-Metal Carbonyls in the Gas Phase: DFT Studies on M(CO) n (M = Cr, Mo, and W. Retrieved from [Link]

-

National Open Access Monitor, Ireland. (n.d.). Application of density functional theory to infrared absorption intensity calculations on transition-metal carbonyls. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The vibrational spectra of mesitylenechromium tricarbonyl and mesitylenemolybdenum tricarbonyl. Retrieved from [Link]

-

Dalal Institute. (n.d.). Vibrational Spectra of Metal Carbonyls for Bonding and Structure Elucidation. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). Organometallic HyperTextBook: Carbonyl Complexes. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Structure and dynamics of iron pentacarbonyl. Retrieved from [Link]

-

Jafari, S. M. (2017). Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. Indonesian Journal of Chemistry, 17(1), 1-10. [Link]

-

Semantic Scholar. (n.d.). Preparation and characterization of mesitylene tricarbonyl molybdenum (O): An experiment in organometallic chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational Spectra of Benzene Chromium Tricarbonyl and Its Mesityl Analogue: A Study by Neutron Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Chromium, tricarbonyl(mesitylene)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2015). An Advanced Organometallic Lab Experiment with Biological Implications: Synthesis and Characterization of Fe2(μ-S2)(CO)6. Journal of Chemical Education, 92(4), 725–728. [Link]

-

White Rose Research Online. (n.d.). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 5. Experimental and Theoretical Study of the Substituted (Η6-Arene)Cr(CO)3 Complexes. – Oriental Journal of Chemistry [orientjchem.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

How does methyl substitution affect the catalytic activity of (arene)chromium complexes?

The Impact of Methyl Substitution on the Catalytic Activity of (Arene)Chromium Complexes: A Comparative Guide

As a Senior Application Scientist, evaluating the structural tuning of transition metal catalysts is paramount for optimizing synthetic pathways. (Arene)chromium tricarbonyl complexes, specifically (η6-arene)Cr(CO)3 , are foundational architectures in organometallic chemistry. They act as powerful electrophiles in nucleophilic aromatic substitution (S_NAr), facilitate dearomatization, and serve as highly effective planar chiral scaffolds for asymmetric catalysis[1].

A critical design parameter in these complexes is the degree and position of methyl substitution on the arene ring. This guide objectively compares how substituting the baseline benzene ligand with methylated analogues (e.g., toluene, xylene, mesitylene) alters the complex's electronic landscape, thermodynamic stability, and ultimate catalytic performance.

Mechanistic Causality: The Interplay of Electronic and Steric Effects

The coordination of the deeply electron-withdrawing Cr(CO)3 moiety to an arene depletes the ring's π -electron density, activating it toward nucleophilic attack[2]. Introducing methyl groups counteracts this effect through inductive electron donation, fundamentally altering the complex's reactivity profile.

-

Thermodynamic Stability vs. Kinetic Reactivity: Microcalorimetry and kinetic studies reveal that methyl substitution increases the thermodynamic stability of the arene-chromium bond. The stability order directly parallels the number of methyl groups, largely independent of their relative positions[3]. NMR studies suggest this is due to partial three-point bonding occurring most strongly at the arene carbon atoms bearing the methyl groups[4]. However, this increased electron density reduces the electrophilicity of the arene, leading to slower S_NAr reaction rates compared to the unsubstituted benzene analogues.

-

Arene Exchange Dynamics: In catalytic cycles requiring arene exchange, the leaving group ability is heavily influenced by methyl substitution. While (mesitylene)Cr(CO)3 is more thermodynamically stable than the benzene analogue, temperature-dependent rate analyses show it possesses a lower enthalpy of activation for exchange[3].

-

Ethylene Oligomerization Activity: In mixed-ligand systems (e.g., cyclopentadienyl-arene chromium complexes) used for ethylene polymerization or trimerization, methyl substitution on the pendant arene strictly decreases catalytic activity. The steric bulk of the methyl groups blocks the active metal center's coordination sites, hindering monomer approach[5].

-

Planar Chirality: In asymmetric catalysis, methyl substitution is a primary tool for inducing planar chirality in 1,2- or 1,3-unsymmetrically disubstituted complexes. The steric bulk effectively shields one face of the arene, directing incoming chiral ligands or nucleophiles to the opposite face with high diastereoselectivity[6].

Caption: Logical flow of electronic and steric effects induced by methyl substitution on (arene)chromium complexes.

Comparative Performance Data

The following table summarizes the quantitative shifts in performance metrics when transitioning from a bare benzene ligand to highly methylated arenes.

| Complex Architecture | Thermodynamic Stability | S_NAr Electrophilicity | Arene Exchange Activation Enthalpy ( ΔH‡ ) | Ethylene Oligomerization Activity |

| (η6-Benzene)Cr(CO)3 | Baseline | High (Fastest nucleophilic attack) | High | High (in mixed ligand systems) |

| (η6-Toluene)Cr(CO)3 | Moderate | Moderate | Moderate | Moderate |

| (η6-Mesitylene)Cr(CO)3 | High (Strongest Cr-Arene bond) | Low (Slowest nucleophilic attack) | Lowest | Low (Sterically hindered) |

Experimental Protocol: Self-Validating Arene Exchange Kinetics

To rigorously compare the catalytic activity and exchange rates of methyl-substituted (arene)chromium complexes, we employ a self-validating 1H -NMR tracking protocol.

Causality of the Design: We utilize deuterated incoming arenes (e.g., C6D6 ) to ensure that the reaction progress can be unambiguously quantified without overlapping solvent signals. The distinct upfield shift of the complexed arene protons (typically δ 5.0–5.5 ppm) compared to the free arene ( δ 7.0–7.5 ppm) allows for direct integration[4]. Because the disappearance of the starting complex signal perfectly mirrors the appearance of the free leaving arene, the system is strictly self-validating.

Step-by-Step Methodology:

-

Preparation of the Standard Solution: Dissolve 0.1 mmol of the target (η6-arene)Cr(CO)3 (e.g., benzene, toluene, or mesitylene derivative) in 0.5 mL of cyclohexanone.

-

Introduction of the Exchanging Ligand: Add a 10-fold molar excess (1.0 mmol) of the incoming deuterated arene to drive the equilibrium toward the new complex[3].

-

Thermal Activation: Seal the mixture in a J. Young NMR tube under a strict inert argon atmosphere. This prevents the oxidative degradation of the highly sensitive Cr(0) center to Cr(III). Heat the tube in a thermostated oil bath at 100 °C.

-

Kinetic Tracking: Acquire 1H -NMR spectra at 15-minute intervals. Integrate the upfield signals of the complexed arene against an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Data Extraction: Plot ln([Complex]0/[Complex]t) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ), allowing for direct quantitative comparison between differently methylated complexes.

Caption: Self-validating NMR workflow for tracking catalytic arene exchange kinetics in chromium complexes.

Sources

- 1. Chromium arene complexes in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic Asymmetric C–H Arylation of (η6-Arene)Chromium Complexes: Facile Access to Planar-Chiral Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

Electrochemical comparison of the redox potentials of ferrocene and bis(benzene)chromium.

As a Senior Application Scientist navigating the complexities of non-aqueous electrochemistry, I frequently encounter the challenge of potential drift caused by unstable pseudo-reference electrodes and fluctuating liquid junction potentials. To ensure absolute data reproducibility across different laboratories and solvent systems, the International Union of Pure and Applied Chemistry (IUPAC) formally recommended the use of Internal Reference Redox Systems (IRRS) in 1984[1].